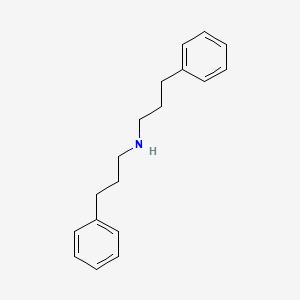

Bis-(3-phenyl-propyl)-amine

Description

Significance of Bis-(3-phenyl-propyl)-amine within the Amine Class

Within the broader category of amines, secondary amines are crucial as intermediates and building blocks in organic synthesis. fiveable.meenamine.net They are fundamental in forming carbon-nitrogen bonds, which are ubiquitous in the synthesis of a vast array of organic compounds. enamine.net Secondary amines are generally more nucleophilic than primary amines and can participate in a variety of chemical reactions, including alkylation and acylation. fiveable.me

The significance of this compound stems from the specific attributes conferred by its two 3-phenylpropyl groups. This bulky structure is particularly relevant in the field of catalysis. For instance, in palladium-catalyzed reactions, the use of bulky secondary amines can be challenging but also offers opportunities for creating unique chemical environments. nih.gov Research into the catalytic hydrogenation of nitriles, such as 3-phenylpropionitrile (B121915), has shown that secondary amines like this compound can be formed as a product. acs.orgsemanticscholar.org This indicates its stability and potential role in reaction pathways involving phenylpropyl moieties. acs.orgsemanticscholar.org The steric bulk can influence the selectivity of catalytic processes, a desirable trait in the synthesis of complex molecules.

Historical Perspective of Relevant Propylamine (B44156) and Diphenylpropylamine Research

The foundation for understanding complex amines like this compound was laid by extensive research on simpler, related structures such as propylamine and various diphenylpropylamine derivatives.

Propylamine Research: Propylamine (or n-propylamine) is a simple, colorless, and volatile primary amine with the formula CH3(CH2)2NH2. wikipedia.org Early studies focused on its fundamental chemical properties, such as its basicity (K_b = 4.7 × 10⁻⁴), solubility, and reactivity. wikipedia.org Historically, propylamine and its derivatives have been used as versatile building blocks in organic synthesis and as reagents in various chemical processes. amerigoscientific.comtaylorandfrancis.com For example, methods for its preparation, such as reacting 1-propanol (B7761284) with ammonium (B1175870) chloride under catalysis, have been well-established. wikipedia.org Research into the synthesis of 3-phenylpropylamine, a primary amine precursor to our title compound, has also been documented, involving methods like the reduction of 3-phenylpropionitrile or synthesis from 3-phenyl propanol. google.comresearchgate.netsigmaaldrich.com

Diphenylpropylamine Research: Research into molecules containing the diphenylpropylamine skeleton has been extensive. For instance, 3,3-Diphenylpropylamine has been utilized as a chemical intermediate in the synthesis of more complex structures for applications in pharmaceuticals and materials science. cymitquimica.com It has also served as an internal standard in analytical methods like high-performance liquid chromatography. sigmaaldrich.com Studies on N-substituted 3,3-diphenylpropylamines have further expanded the chemical space of these compounds. acs.org The extensive investigation into the synthesis and reactivity of these related structures has provided valuable methodologies and insights that are applicable to the study of more sterically demanding secondary amines like this compound. google.com

| Compound | Formula | Key Research Area |

| Propylamine | C3H9N | Fundamental amine chemistry, synthetic precursor. wikipedia.org |

| 3-Phenylpropylamine | C9H13N | Intermediate for synthesis, precursor to more complex amines. chemicalbook.com |

| 3,3-Diphenylpropylamine | C15H17N | Chemical intermediate, analytical standard. cymitquimica.comsigmaaldrich.com |

Current Research Frontiers and Emerging Areas for this compound

The current research landscape for this compound and structurally related bulky secondary amines is concentrated in catalysis and materials science.

Catalysis: One of the primary frontiers is its potential role in catalytic hydrogenation. The formation of this compound has been identified as a secondary product during the palladium-on-carbon (Pd/C) catalyzed hydrogenation of 3-phenylpropionitrile to 3-phenylpropylamine. acs.orgsemanticscholar.org This reaction pathway involves the condensation of the nitrile with the intermediate imine, followed by hydrogenation. acs.orgsemanticscholar.org Understanding and controlling the formation of such secondary amines is a key aspect of optimizing catalytic processes for producing primary amines selectively. The steric hindrance of this compound makes it an interesting, albeit sometimes challenging, component in these reactions. semanticscholar.org Furthermore, there is a growing interest in using bulky secondary amines as coupling partners in advanced catalytic reactions, such as direct asymmetric reductive amination, to produce chiral tertiary amines. nih.govrsc.orgresearchgate.net

Materials Science: In materials science, amines with long alkyl or aryl-alkyl chains are used for surface functionalization. While specific research on this compound in this area is nascent, related compounds like Bis(3-aminopropyl)amine are used to functionalize nanoparticles and as agents in the synthesis of polymers like polyurethanes. sigmaaldrich.com The two phenylpropyl groups in this compound provide lipophilic character, which could be exploited to modify the surface properties of materials, potentially for use in specialized coatings or as compatibilizers in polymer blends. Another related compound, Bis[3-(trimethoxysilyl)propyl]amine, is used as a coupling agent to bridge organic and inorganic materials, highlighting a potential research direction. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-3-9-17(10-4-1)13-7-15-19-16-8-14-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWBXNJMDXTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440418 | |

| Record name | 3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93948-20-0 | |

| Record name | 3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 3 Phenyl Propyl Amine and Its Derivatives

Direct Synthesis Approaches for Bis-(3-phenyl-propyl)-amine

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by reacting readily available starting materials.

Nucleophilic substitution is a fundamental reaction in organic chemistry for forming new bonds. In the context of synthesizing this compound, this could involve the reaction of 3-phenyl-propyl amine with a 3-phenyl-propyl halide. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the halide and displacing the halide ion. However, a significant challenge in this approach is the potential for overalkylation, where the newly formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.com Careful control of reaction conditions and stoichiometry is crucial to favor the formation of the desired secondary amine. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction.

| Reactant 1 | Reactant 2 | Product | Potential Byproducts |

| 3-phenyl-propyl amine | 3-phenyl-propyl halide | This compound | Tris-(3-phenyl-propyl)-amine, (3-phenyl-propyl)ammonium halide |

This table illustrates a possible nucleophilic substitution reaction for the synthesis of this compound and highlights the potential for overalkylation.

Reductive amination is a highly effective method for the synthesis of amines. For this compound, this pathway would typically involve the reaction of 3-phenylpropanal (B7769412) with 3-phenyl-propyl amine. This reaction first forms an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. The pH of the reaction mixture can influence the efficiency of imine formation. reddit.com An alternative reductive amination approach could start with 3-phenylpropanal and ammonia (B1221849) to first synthesize 3-phenyl-propyl amine, which could then react with another molecule of 3-phenylpropanal to form the target secondary amine. nih.gov

A plausible reaction pathway for the synthesis of secondary amines via reductive amination involves the initial formation of a primary amine from a nitrile, which then reacts with an imine intermediate. acs.org

| Carbonyl Compound | Amine | Reducing Agent | Product |

| 3-phenylpropanal | 3-phenyl-propyl amine | Sodium borohydride | This compound |

| 3-phenylpropanal | Ammonia | Sodium cyanoborohydride | 3-phenyl-propyl amine (intermediate) |

This table outlines the reactants and a common reducing agent used in the reductive amination synthesis of this compound.

Catalytic hydrogenation of nitriles is a widely used industrial process for the synthesis of amines. google.com This method can be tailored to selectively produce primary, secondary, or tertiary amines depending on the catalyst and reaction conditions. For the synthesis of a symmetric secondary amine like this compound, the hydrogenation of 3-phenylpropionitrile (B121915) could be a viable route. The reaction typically proceeds through the formation of a primary amine, which can then react with an intermediate imine to form the secondary amine. acs.org Catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are often employed. acs.org The choice of catalyst can significantly influence the selectivity towards the secondary amine. acs.org For instance, Rh/C has been shown to be highly selective for the generation of secondary amines from nitriles. acs.org

| Starting Material | Catalyst | Product |

| 3-phenylpropionitrile | Rhodium on Carbon (Rh/C) | This compound |

| 3-phenylpropionitrile | Palladium on Carbon (Pd/C) | Mixture of primary, secondary, and tertiary amines |

This table shows potential starting materials and catalysts for the hydrogenation-based synthesis of this compound, highlighting the role of the catalyst in product selectivity.

Catalytic Systems in this compound Synthesis

Catalysts play a crucial role in modern organic synthesis by increasing reaction rates and influencing selectivity. Both homogeneous and heterogeneous catalysts are employed in the synthesis of amines.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. Ruthenium complexes, for example, have been used for the hydrogenation of amides to amines. rsc.org While not a direct synthesis of this compound from its corresponding amide, this demonstrates the potential of homogeneous catalysts in amine synthesis. A catalyst prepared in situ from [Ru(acac)3] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) has been reported for the hydrogenation of amides. rsc.org Such catalytic systems could potentially be adapted for the synthesis of this compound from suitable precursors.

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and reusability. acs.orgrsc.org In the context of amine synthesis, supported metal catalysts are common. For instance, palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are effective for the hydrogenation of nitriles to amines. acs.org The choice of the metal and the support can significantly impact the catalyst's activity and selectivity. For the synthesis of secondary amines, controlling reaction conditions such as temperature and pressure is also critical. google.com The continuous removal of ammonia, a byproduct in some nitrile hydrogenation reactions, can favor the formation of secondary amines. google.com Recent research has also focused on the use of earth-abundant metals like cobalt in heterogeneous catalysts for amine synthesis. acs.org

| Catalyst Type | Example | Application in Amine Synthesis | Advantages |

| Homogeneous | [Ru(acac)3] with phosphine (B1218219) ligand | Hydrogenation of amides | High activity and selectivity |

| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenation of nitriles | Ease of separation, reusability |

| Heterogeneous | Rhodium on Carbon (Rh/C) | Selective hydrogenation of nitriles to secondary amines | High selectivity for secondary amines |

This table provides an overview of different catalytic systems that can be applied to the synthesis of amines, including those relevant to this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral amines is of significant importance in pharmaceutical and materials science. For derivatives of this compound, where a stereocenter is introduced, controlling the stereochemical outcome is crucial. This is achieved through various stereoselective strategies, including the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach is a well-established method for the synthesis of chiral amines.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. For the synthesis of a chiral propylamine (B44156) derivative, an auxiliary such as pseudoephenamine can be employed. nih.gov The auxiliary is first reacted with a prochiral substrate to form a diastereomeric intermediate. Subsequent reactions, such as alkylation, proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. nih.gov Finally, the auxiliary is cleaved to yield the enantiomerically enriched amine.

Another widely used chiral auxiliary is tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent reacts with aldehydes or ketones to form tert-butanesulfinyl imines, which can then be reduced or reacted with organometallic reagents with high diastereoselectivity to produce a wide array of chiral amines. yale.edu

Table 1: Common Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Substrate | Key Transformation | Typical Diastereoselectivity | Reference |

| Pseudoephedrine | Carboxylic Acid | Alkylation of enolate | >95% de | nih.gov |

| Pseudoephenamine | Carboxylic Acid | Alkylation of enolate | >98% de | nih.gov |

| Evans Oxazolidinones | Acyl Imide | Aldol reaction, Alkylation | >99% de | researchgate.net |

| tert-Butanesulfinamide | Aldehydes/Ketones | Reduction of imine | >95% de | yale.edu |

| SAMP/RAMP | Aldehydes/Ketones | Alkylation of hydrazone | >95% ee | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to chiral amine synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. nih.gov This field is broadly divided into metal-catalyzed and organocatalyzed reactions.

Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for producing chiral secondary amines. acs.org Catalysts based on rhodium, iridium, or ruthenium, combined with chiral phosphine ligands, have shown high efficiency and enantioselectivity. For instance, the asymmetric reductive amination of a ketone with a primary amine in the presence of a chiral catalyst can yield a chiral secondary amine with high enantiomeric excess. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach. Chiral Brønsted acids, such as chiral phosphoric acids or disulfonimides, can activate imines towards nucleophilic attack, enabling highly enantioselective reactions. thieme-connect.com For example, the reductive condensation of N-H imines catalyzed by a chiral disulfonimide in the presence of a Hantzsch ester as a hydrogen source can produce C2-symmetric secondary amines with excellent enantioselectivity. thieme-connect.com

Table 2: Examples of Asymmetric Catalysis for Chiral Amine Synthesis

| Catalyst Type | Metal/Organocatalyst | Ligand/Motif | Reaction Type | Typical Enantioselectivity | Reference |

| Transition Metal | Ruthenium | Phosphino-oxazoline | Asymmetric Hydrogenation | up to 99% ee | acs.org |

| Transition Metal | Nickel | Chiral Diamine | Enantioconvergent Substitution | up to 98% ee | nih.gov |

| Organocatalyst | Chiral Disulfonimide | Brønsted Acid | Reductive Condensation | up to 99% ee | thieme-connect.com |

| Organocatalyst | Jørgensen-Hayashi Catalyst | Diarylprolinol Silyl Ether | α-Alkylation of Aldehydes | up to 98% ee | nih.gov |

Synthesis of Functionalized this compound Derivatives

The secondary amine functionality in this compound serves as a key site for further molecular elaboration through various functionalization reactions.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides.

Alkylation: The reaction of a secondary amine with an alkyl halide is a standard method for the synthesis of tertiary amines, a process known as N-alkylation. wikipedia.org However, a common challenge in the alkylation of primary and secondary amines is overalkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent to form a quaternary ammonium salt. masterorganicchemistry.com The selective monoalkylation of secondary amines can be achieved by carefully controlling the stoichiometry of the reactants or by employing specific reaction conditions that favor the formation of the tertiary amine. For instance, the use of a protic solvent in the reaction mixture can increase the reactivity difference between the secondary and tertiary amine, thus favoring the desired mono-alkylation. google.com

Acylation: Secondary amines readily react with acyl chlorides or acid anhydrides to form amides. ncert.nic.in This reaction, known as acylation, is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in The resulting amide can be a stable final product or serve as an intermediate for further transformations.

Oxidation: Secondary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. A common oxidation reaction involves the use of hydrogen peroxide (H₂O₂) or peroxy acids to form hydroxylamines. Further oxidation can lead to the formation of nitrones. nih.gov For instance, the oxidation of benzylic secondary amines to nitrones can be achieved using H₂O₂ in methanol (B129727) or acetonitrile (B52724) without the need for a metal catalyst. nih.gov Catalytic systems, such as those based on platinum(II) complexes, can also mediate the oxidation of secondary amines to nitrones using hydrogen peroxide under mild conditions. researchgate.net Another approach involves the use of a bioinspired quinone catalyst in the presence of a zinc salt for the aerobic oxidation of secondary amines. nih.gov

Reduction: The secondary amine group in this compound is already in a reduced state. Therefore, reduction of the amine functionality itself is not a typical transformation. However, functional groups introduced elsewhere in the molecule can be subjected to reduction. For example, if an amide derivative is synthesized via acylation, the amide can be reduced to a tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). ncert.nic.in This two-step process of acylation followed by reduction provides an alternative route to N-alkylation.

Table 3: Functionalization Reactions of Secondary Amines

| Reaction Type | Reagent | Product | Key Features |

| Alkylation | Alkyl Halide | Tertiary Amine | Prone to overalkylation. masterorganicchemistry.com |

| Acylation | Acyl Chloride/Anhydride | Amide | Typically requires a base. ncert.nic.in |

| Oxidation | Hydrogen Peroxide | Hydroxylamine (B1172632)/Nitrone | Can be performed with or without a catalyst. nih.gov |

| Reduction of Amide Derivative | Lithium Aluminum Hydride | Tertiary Amine | A two-step route to alkylation. ncert.nic.in |

Chemical Reactivity and Mechanistic Investigations of Bis 3 Phenyl Propyl Amine

Fundamental Reaction Pathways of Bis-(3-phenyl-propyl)-amine

The chemical behavior of this compound is dictated by the presence of a secondary amine functional group and two phenyl moieties at the terminus of the propyl chains.

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. Key reactions involving the nitrogen center include alkylation and acylation.

N-Alkylation: As a secondary amine, this compound can undergo N-alkylation with alkyl halides or other alkylating agents to form tertiary amines. msu.edu A significant application of this reactivity is in the synthesis of the antispasmodic drug Alverine. rsc.orgcjph.com.cn In this synthesis, this compound is ethylated to yield N-ethyl-N,N-bis(3-phenylpropyl)amine, the active pharmaceutical ingredient. cjph.com.cn

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides would lead to the formation of the corresponding N-acyl amide. This reaction is a common transformation for secondary amines.

A summary of potential nitrogen-centered reactions is presented in the table below.

| Reaction Type | Reagent Example | Product Type | Significance |

| N-Alkylation | Ethyl bromide | Tertiary amine | Synthesis of Alverine rsc.orgcjph.com.cn |

| N-Acylation | Acetyl chloride | N,N-disubstituted amide | General transformation of secondary amines |

The two phenyl rings in the this compound structure can undergo electrophilic aromatic substitution reactions. The activating or deactivating nature of the propylamino group substituent on the benzene (B151609) ring influences the regioselectivity of these reactions. Due to the electron-donating nature of the alkyl group, the phenyl rings are expected to be activated towards electrophilic attack, primarily directing substitution to the ortho and para positions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the phenyl rings.

Halogenation: Treatment with halogens (e.g., Br2) in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivatives.

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl halides/acyl chlorides in the presence of a Lewis acid would introduce alkyl/acyl groups onto the aromatic rings.

This compound as a Synthetic Intermediate and Building Block

The dual functionality of this compound, possessing both a reactive nitrogen center and aromatic rings, makes it a valuable intermediate for the synthesis of more complex molecules.

The established role of this compound as a direct precursor in the synthesis of Alverine underscores its importance in the pharmaceutical industry. rsc.orgcjph.com.cn The synthesis involves the straightforward N-ethylation of the secondary amine.

Derivatization of this compound at either the nitrogen center or the aromatic rings can lead to a variety of compounds with potentially tailored chemical and biological properties. For example, the introduction of specific functional groups on the phenyl rings could modulate the pharmacological activity of its derivatives.

Reaction Mechanism Elucidation Studies involving this compound

Detailed mechanistic studies specifically focused on this compound are not extensively reported in the scientific literature. However, the mechanisms of its fundamental reactions can be inferred from well-established principles of organic chemistry.

The N-alkylation of this compound is expected to proceed via a standard SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group.

The mechanisms of electrophilic aromatic substitution on the phenyl rings would follow the classical pathway involving the formation of a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Further research, including kinetic studies and computational modeling, would be necessary to provide more detailed insights into the specific reaction mechanisms and transition states for reactions involving this compound.

Investigation of Reaction Intermediates

One common reaction for secondary amines is N-alkylation, where the amine reacts with an alkyl halide. This proceeds through a transition state leading to the formation of a trialkylammonium salt. The nitrogen atom, using its lone pair, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Another significant reaction is oxidation. The oxidation of secondary amines can proceed through various intermediates depending on the oxidizing agent. For instance, oxidation with peroxides could potentially form a hydroxylamine (B1172632) intermediate. Further oxidation might lead to nitrones.

In reactions with carbonyl compounds, such as aldehydes and ketones, secondary amines typically form enamines. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to yield the enamine. The stability and reactivity of this enamine intermediate are key to subsequent transformations.

It is important to reiterate that these are hypothesized intermediates based on the known reactivity of analogous secondary amines. Without specific experimental studies on this compound, the exact nature and behavior of its reaction intermediates remain speculative.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic parameters of reactions involving this compound have not been experimentally determined or reported in the scientific literature. However, we can infer general trends based on the structure of the molecule.

Kinetic Aspects: The rate of reactions involving this compound will be significantly influenced by steric hindrance. The two bulky 3-phenylpropyl groups attached to the nitrogen atom are expected to sterically hinder the approach of reactants to the nitrogen's lone pair. This steric hindrance would likely decrease the rate of reactions such as N-alkylation and acylation compared to less hindered secondary amines. The electronic nature of the phenyl groups, being weakly electron-withdrawing, might have a minor influence on the nucleophilicity of the nitrogen and thus on the reaction kinetics.

Thermodynamic Aspects: The thermodynamics of reactions involving this compound will be governed by the relative stability of the reactants and products. For instance, in an acid-base reaction, the equilibrium position will depend on the pKa of the conjugate acid of this compound. While the exact pKa is unknown, it is expected to be in the typical range for secondary amines. The formation of salts with strong acids is generally a thermodynamically favorable process.

For reactions like enamine formation, the equilibrium will be influenced by the stability of the resulting enamine. The substitution pattern around the double bond of the enamine, which would be influenced by the structure of the reacting carbonyl compound, would play a significant role in its thermodynamic stability.

To provide a more concrete, albeit generalized, context, the following tables present hypothetical data ranges for typical secondary amine reactions. It must be explicitly stated that these are not experimental values for this compound but are representative of the class of compounds to which it belongs.

Table 1: Postulated Kinetic Parameters for Typical Secondary Amine Reactions

| Reaction Type | Hypothetical Reactant | Postulated Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Postulated Activation Energy (Ea) (kJ/mol) |

| N-Alkylation | Methyl Iodide | 10⁻³ - 10⁻² | 50 - 70 |

| Acylation | Acetyl Chloride | 10⁻¹ - 1 | 40 - 60 |

| Enamine Formation | Cyclohexanone | 10⁻⁴ - 10⁻³ | 60 - 80 |

Table 2: Postulated Thermodynamic Data for Typical Secondary Amine Reactions

| Reaction Type | Hypothetical Reactant | Postulated Standard Gibbs Free Energy Change (ΔG°) (kJ/mol) | Postulated Standard Enthalpy Change (ΔH°) (kJ/mol) |

| Protonation | HCl | -40 to -60 | -50 to -70 |

| N-Alkylation | Methyl Iodide | -20 to -40 | -30 to -50 |

| Enamine Formation | Cyclohexanone | +5 to +15 | +10 to +20 |

Future experimental and computational studies are essential to elucidate the specific chemical reactivity and mechanistic details of this compound, which would allow for a more precise and data-driven analysis than is currently possible.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy in Conformational and Bonding Studies

The FT-IR spectrum of Bis-(3-phenyl-propyl)-amine is expected to display characteristic absorption bands corresponding to the various functional groups present. As a secondary amine, a key feature would be the N-H stretching vibration, which typically appears as a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl chains would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is anticipated to be in the 1250–1020 cm⁻¹ range. Furthermore, out-of-plane bending vibrations of the aromatic C-H bonds would give rise to strong absorptions in the fingerprint region, which can be indicative of the substitution pattern of the phenyl rings.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values based on typical group frequencies and may not represent experimentally determined data.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak-Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong |

Table 3: Predicted Raman Shifts for this compound (Note: These are estimated values based on typical group frequencies and may not represent experimentally determined data.)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1600 - 1580 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for the elucidation of the molecular structure of this compound. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the confirmation of its molecular weight and elemental composition, and offers insights into its structural features.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula from the measured monoisotopic mass.

For this compound, the molecular formula is C18H23N. echemi.comchemicalbook.com The calculated exact mass based on the most abundant isotopes (¹²C, ¹H, ¹⁴N) can be compared with the experimentally determined mass. A close match between the theoretical and measured values provides strong evidence for the correct molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H23N | echemi.comchemicalbook.com |

| Molecular Weight | 253.38 g/mol | chemicalbook.com |

| Exact Mass | 253.183049738 Da | echemi.com |

This is an interactive data table. Users can sort and filter the information as needed.

The high accuracy of HRMS is crucial for distinguishing between compounds that might have the same integer mass but different elemental compositions. For instance, the measured accurate mass of the protonated molecule [M+H]⁺ in an HRMS experiment would be compared against the calculated value to confirm the identity of this compound in a sample.

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for the analysis of this compound within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. This compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column stationary phase. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI). The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov In this method, this compound is separated using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). rsc.org ESI usually generates the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight. Further fragmentation can be induced (MS/MS) to obtain structural information. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for understanding the precise structure, conformation, and intermolecular interactions of this compound when it is part of a crystalline complex.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data. To perform this analysis, a suitable single crystal of a this compound complex is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. mdpi.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be generated, from which the exact positions of all atoms in the crystal lattice can be determined.

This analysis would reveal:

The precise bond lengths and angles within the this compound molecule.

The conformation of the flexible propyl chains.

The coordination geometry if the amine is acting as a ligand to a metal center.

The nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. nsf.gov

Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline or powdered solid samples. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern, or diffractogram, is a plot of diffracted intensity versus the diffraction angle (2θ).

PXRD is a powerful tool for:

Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline solid. It can be used to identify the presence of crystalline this compound or its salts by comparing the experimental pattern to a reference database.

Purity Assessment: It can detect the presence of crystalline impurities in a bulk sample.

Polymorphism Studies: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns. PXRD is essential for identifying and characterizing different polymorphs of this compound complexes. mdpi.com

Chromatographic Methods for Purity Assessment and Separation Studies

Chromatography is a fundamental technique for the separation, identification, and purification of this compound, as well as for determining its purity. The choice of method depends on the properties of the compound and the analytical goal.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used method for purity assessment. A typical setup for this compound would involve a reversed-phase column (e.g., C18) where separation occurs based on hydrophobicity. The mobile phase would likely be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often achieved using a UV detector, as the phenyl groups in the molecule absorb UV light. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC is an excellent method for assessing purity due to its high resolution. sigmaaldrich.com A capillary column with a nonpolar or medium-polarity stationary phase would be used. A flame ionization detector (FID) is commonly employed as it provides a response that is proportional to the mass of carbon, allowing for accurate quantification of purity.

Table 2: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water Gradient | UV-Vis (at ~254 nm) |

| GC | Capillary, 5% Phenyl Polysiloxane, 30 m x 0.25 mm | Helium | Flame Ionization (FID) |

This table presents hypothetical but standard conditions for the analysis of a compound like this compound.

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methodologies for the analysis of this compound are not detailed in available scientific literature. For the analysis of the primary drug, Alverine, and its related impurities, reverse-phase HPLC methods are generally employed. A typical approach would likely involve a C18 or similar stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol, delivered in either an isocratic or gradient elution mode. Detection would likely be performed using a UV detector at a wavelength suitable for the phenyl functional groups present in the molecule. However, without specific studies on this compound, details regarding the column dimensions, particle size, flow rate, precise mobile phase composition, and detector wavelength cannot be provided.

Gas Chromatography (GC)

Detailed GC methods for the analysis of this compound are not available in the public domain. Given the compound's structure and likely volatility, a GC method would be a suitable approach for its analysis. Such a method would typically utilize a capillary column with a non-polar or medium-polarity stationary phase. The analysis would involve optimizing parameters such as the injector temperature, oven temperature program, and detector temperature. A flame ionization detector (FID) would be a common choice for detection. As with HPLC, the absence of specific research on this compound prevents the presentation of a validated GC method with detailed experimental conditions.

Theoretical and Computational Chemistry Studies of Bis 3 Phenyl Propyl Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. These methods solve the Schrödinger equation, or its approximations, to find the electron distribution and the corresponding molecular energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov Geometry optimization, a key application of DFT, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. nih.govresearchgate.net This optimized geometry represents the most stable structure of the molecule.

For a molecule like Bis-(3-phenyl-propyl)-amine, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP and BLYP, combined with various basis sets (e.g., 6-311++G(d,p)), are used to achieve a balance between accuracy and computational cost. researchgate.net

To illustrate, a study on the related compound 3-phenylpropylamine (3-PPA) utilized DFT methods (B3LYP, BLYP) with the 6-311++G(d,p) basis set to calculate its optimized structural parameters. researchgate.net Such calculations provide a detailed picture of the molecule's geometry. Similarly, in a study of bis(2-isobutyrylamidophenyl)amine , DFT (B3LYP, B3PW91, BLYP) and ab initio Hartree-Fock (HF) methods with a 6-31G(d,p) basis set were used to optimize the molecular structure in its ground state. nih.gov The computed geometric parameters were then compared with experimental data from single-crystal X-ray diffraction to validate the theoretical model. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Amine Compound (Note: This data is hypothetical and serves to illustrate the output of DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.472 | ||

| N-H | 1.015 | ||

| C-C (propyl) | 1.535 | ||

| C-C (phenyl) | 1.395 | ||

| C-N-C | 112.5 | ||

| H-N-C | 109.8 | ||

| C-C-C (propyl) | 113.2 | ||

| C-N-C-C | 178.5 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally demanding, ab initio methods can provide highly accurate results, especially when electron correlation is included through methods like Møller-Plesset perturbation theory (MP2).

In the study of bis(2-isobutyrylamidophenyl)amine , the Hartree-Fock method was used alongside DFT calculations to determine the molecular structure. nih.gov A comparative study on 3-phenylpropylamine also employed the Hartree-Fock method with a 6-311++G(d,p) basis set for geometry optimization. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. These methods are computationally less expensive than ab initio or DFT methods, making them suitable for very large molecules. However, their accuracy is dependent on the parameterization for the specific type of molecule being studied.

Molecules with flexible bonds, such as the propyl chains in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface or landscape can be generated. The minima on this surface correspond to stable conformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, are extensively used to predict the ¹H and ¹³C NMR chemical shifts of molecules.

In the computational study of 3-phenylpropylamine , the GIAO method was used at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations were performed for the molecule in different solvents using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to account for solvent effects. The predicted chemical shifts can then be compared to experimental NMR data to confirm the molecular structure.

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Compound (Note: This data is for illustrative purposes.)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (α to N) | 45.8 | 45.2 |

| C2 (β to N) | 33.5 | 33.1 |

| C3 (γ to N) | 31.2 | 30.9 |

| C4 (ipso-phenyl) | 142.1 | 141.7 |

| C5, C9 (ortho-phenyl) | 128.9 | 128.5 |

| C6, C8 (meta-phenyl) | 128.7 | 128.3 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. ias.ac.in

The study of bis(2-isobutyrylamidophenyl)amine involved computing the vibrational frequencies using B3LYP, B3PW91, BLYP, and HF methods with the 6-31G(d,p) basis set. nih.gov It is a common practice to apply scaling factors to the calculated frequencies to correct for systematic errors in the theoretical methods. nih.gov The calculated vibrational spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands. tubitak.gov.tr For instance, the theoretical vibrational spectrum of bis(2-isobutyrylamidophenyl)amine was interpreted using potential energy distributions (PED), which describe the contribution of each internal coordinate to a given normal mode. nih.gov

Similarly, theoretical studies on 3-phenylpropionic acid have utilized DFT calculations to assign the vibrational spectra. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for an Analogous Amine (Note: This data is hypothetical and for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3450 | 3312 | 3310 |

| C-H stretch (aromatic) | 3150 | 3024 | 3025 |

| C-H stretch (aliphatic) | 3010 | 2890 | 2888 |

| C=C stretch (aromatic) | 1620 | 1555 | 1554 |

Analysis of Electronic Structure and Reactivity

Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between a molecule's electronic structure and its chemical reactivity. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate its properties. These studies illuminate the distribution of electrons within the molecule, identify sites susceptible to chemical attack, and quantify the interactions that govern its stability and behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scribd.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Disclaimer: The following data are illustrative and derived from general principles of FMO theory, as specific computational studies for this compound were not found in the public domain.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily localized on the nitrogen lone pair; indicates electron-donating capability. |

| LUMO | -0.25 | Distributed across the π* orbitals of the phenyl rings; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.60 | Suggests high kinetic stability and moderate reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. usp.br It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. scribd.comambeed.com The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface. Regions with a negative potential, typically colored red or yellow, are electron-rich and susceptible to electrophilic attack. scribd.comambeed.com Conversely, regions with a positive potential, colored blue, are electron-poor and prone to nucleophilic attack. scribd.comambeed.com Green areas represent neutral or weakly interacting regions. guidechem.com

In the case of this compound, an MEP map would clearly show the most negative potential (red) centered on the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as the primary site for protonation and interaction with electrophiles. The π-systems of the two phenyl rings would also exhibit regions of negative potential above and below the plane of the rings. Positive potential (blue) would be located around the hydrogen atoms, particularly the amine hydrogen (if protonated) and the hydrogens of the propyl chains.

Table 2: Illustrative Molecular Electrostatic Potential Values at Key Sites of this compound Disclaimer: The data presented are hypothetical examples to illustrate MEP analysis, as specific published values for this molecule are unavailable.

| Molecular Region | Predicted Electrostatic Potential (a.u.) | Implication for Reactivity |

| Nitrogen Atom (Lone Pair) | -0.045 | Strongest site for electrophilic attack and hydrogen bonding. |

| Phenyl Ring (π-system) | -0.020 | Site for electrophilic aromatic substitution and π-π stacking interactions. |

| Propyl Chain Hydrogens | +0.025 | Potential sites for weak nucleophilic interactions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. acs.orgdokumen.pub This approach provides a detailed understanding of charge transfer, hyperconjugative interactions, and intramolecular bonding. guidechem.comacs.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, where the stabilization energy, E(2), quantifies the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. acs.org Larger E(2) values indicate stronger interactions and greater molecular stability.

Table 3: Representative Donor-Acceptor Interactions from a Hypothetical NBO Analysis of this compound Disclaimer: This table contains illustrative data based on the principles of NBO analysis, as specific research on this compound is not publicly available.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C-H) | 2.15 | n → σ* (Hyperconjugation) |

| π (C=C) Phenyl | σ* (C-C) Propyl | 1.80 | π → σ* (Hyperconjugation) |

| σ (C-H) | σ* (N-C) | 0.85 | σ → σ* (Hyperconjugation) |

Molecular Dynamics and Simulation Studies of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of a molecule in various environments, such as in a solvent or interacting with a biological target.

For this compound, MD simulations could be employed to explore its conformational landscape. The two phenylpropyl chains have significant rotational freedom, leading to a variety of possible shapes (conformers). Simulations could reveal the most stable conformers in a given solvent and the energy barriers between them. Furthermore, MD can be used to study how this compound interacts with other molecules. For instance, simulating its behavior in water would provide insights into its hydration shell and solubility. If it were being studied as a potential ligand, MD simulations could model its binding dynamics within a protein's active site, providing information on binding stability and key intermolecular interactions.

Table 4: Potential Parameters Investigated in a Hypothetical Molecular Dynamics Simulation of this compound Disclaimer: The following table outlines typical parameters and expected outcomes from an MD simulation, as specific simulation studies for this molecule were not identified in the literature.

| Simulation Parameter | Objective | Potential Finding |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule over the simulation time. | A stable RMSD value would indicate that the molecule has reached an equilibrium conformation. |

| Radius of Gyration (Rg) | To measure the compactness of the molecule's structure. | Fluctuations in Rg could signify conformational changes, such as the extension or folding of the propyl chains. |

| Radial Distribution Function (RDF) | To analyze the structure of the solvent (e.g., water) around specific atoms (e.g., the nitrogen). | Peaks in the RDF would indicate the average distance and coordination number of solvent molecules in the hydration shells. |

| Hydrogen Bond Analysis | To quantify the formation and lifetime of hydrogen bonds with solvent or other molecules. | Would confirm the role of the nitrogen atom as a primary hydrogen bond acceptor. |

Coordination Chemistry and Catalytic Applications of Bis 3 Phenyl Propyl Amine

Ligand Design and Synthesis for Metal Complexation involving Bis-(3-phenyl-propyl)-amine

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. For this compound, its inherent structure as a secondary amine with bulky substituents defines its primary role in metal coordination.

Mono- and Polydentate Ligand Architectures

Ligands are classified based on the number of donor atoms that bind to a central metal ion, a property known as denticity. libretexts.orglibretexts.org

Monodentate Coordination: In its unmodified form, this compound functions as a monodentate ligand. libretexts.orgdocbrown.info It possesses a single nitrogen atom with a lone pair of electrons that can form a dative covalent bond with a metal center. docbrown.info This is typical for simple secondary amines, which bind through their sole nitrogen donor atom. libretexts.orgwikipedia.org

Polydentate Architectures: To achieve a polydentate (or multidentate) nature, the this compound molecule would require chemical modification. libretexts.org This could involve introducing additional donor groups onto the phenyl rings or the propyl chains. For instance, functionalization of the phenyl rings with hydroxyl, carboxyl, or phosphino groups could create new binding sites, transforming the molecule into a bidentate or tridentate chelating agent. Such modifications are a common strategy in coordination chemistry to enhance the stability of metal complexes through the chelate effect. libretexts.org

Influence of Steric and Electronic Factors on Ligand Properties

The behavior of a ligand in a coordination sphere is governed by a combination of its steric and electronic properties. nih.govresearchgate.netrsc.org

Steric Factors: The most prominent feature of this compound as a ligand is the significant steric hindrance imparted by its two 3-phenylpropyl substituents. This bulkiness can influence several aspects of complexation:

It can limit the number of ligands that can coordinate to a single metal center, favoring complexes with lower coordination numbers.

The spatial arrangement of these bulky groups can create a specific pocket around the metal, potentially influencing the selectivity of catalytic reactions. organic-chemistry.org

In some cases, extreme steric bulk can hinder the approach to the metal center altogether, making coordination difficult. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with amine ligands typically involves straightforward reactions, and their characterization relies on a suite of spectroscopic and analytical techniques.

Transition Metal Complexes (e.g., Cu, Ni, Pd, Pt, Ru, Tc)

A wide array of transition metals are known to form stable complexes with amine ligands. docbrown.infowikipedia.org It is expected that this compound would form complexes with many transition metals, particularly those with a high affinity for nitrogen donors like cobalt, copper, nickel, and palladium. organic-chemistry.orgmdpi.comacs.org

Synthesis: The most common method for synthesizing such complexes is the direct reaction of the amine ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. nih.gov The stoichiometry of the reactants can be controlled to influence the final product.

Characterization: Once synthesized, the confirmation of the structure and properties of these complexes would involve several analytical methods:

Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atom to the metal, which often results in a shift of the N-H stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of the ligand upon coordination.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Below is an illustrative table of potential transition metal complexes and their expected coordination geometries, based on common findings with bulky amine ligands.

| Metal Ion | Potential Complex Formula | Expected Geometry |

| Palladium(II) | [PdCl₂(C₁₈H₂₃N)₂] | Square Planar |

| Copper(II) | [CuCl₂(C₁₈H₂₃N)₂] | Distorted Square Planar or Tetrahedral |

| Nickel(II) | [NiCl₂(C₁₈H₂₃N)₂] | Tetrahedral or Square Planar |

| Cobalt(II) | [CoCl₂(C₁₈H₂₃N)₂] | Tetrahedral |

| Ruthenium(II) | [RuCl₂(PPh₃)₂(C₁₈H₂₃N)₂] | Octahedral |

Main Group Metal Complexes

While less common than transition metals, main group elements also engage in coordination chemistry with amine ligands. alfa-chemistry.com Bulky ligands are often employed to stabilize reactive main group metal centers. mdpi.com

Synthesis and Characterization: Complexes with main group metals such as magnesium, aluminum, or tin could potentially be synthesized by reacting this compound with organometallic or halide precursors of these elements. mdpi.comuni-regensburg.de Characterization would follow similar spectroscopic and analytical methods as described for transition metal complexes. Main group metal complexes are typically colorless and diamagnetic. alfa-chemistry.com

Catalytic Activity and Selectivity Studies using this compound Complexes

Metal complexes containing amine ligands are widely used in catalysis. derpharmachemica.comalfachemic.com The steric and electronic properties of the ligand play a crucial role in determining the catalyst's activity and selectivity. Complexes of this compound, with their significant steric bulk, could be particularly useful in reactions where control over the metal's coordination sphere is critical.

Potential catalytic applications could include:

Cross-Coupling Reactions: Palladium complexes with bulky ancillary ligands are staples in C-N and C-C bond-forming reactions. The steric hindrance of a this compound ligand could promote the reductive elimination step and stabilize the active catalytic species.

Allylic Aminations: Heterobimetallic palladium-titanium catalysts have been shown to be effective for allylic aminations using hindered secondary amines as nucleophiles. organic-chemistry.org This suggests a potential role for complexes of this compound in similar transformations.

Hydrosilylation and Hydroamination: Iron and other transition metal complexes with amine-based ligands can catalyze the addition of Si-H or N-H bonds across double bonds. nih.govacs.org The ligand's properties can influence the regioselectivity of these reactions.

The table below outlines hypothetical catalytic studies for a palladium complex of this compound, drawing from established methodologies for similar catalytic systems.

| Catalytic Reaction | Substrates | Hypothetical Catalyst | Expected Outcome |

| Suzuki Coupling | Aryl bromide, Arylboronic acid | [Pd(C₁₈H₂₃N)₂(OAc)₂] | Formation of a biaryl product; selectivity influenced by ligand bulk. |

| Allylic Amination | Allylic chloride, Secondary amine | Pd-Ti complex | High yield of the allylated amine product, enabled by the bulky ligand. organic-chemistry.org |

| Alkene Hydrosilylation | 1-Octene, Phenylsilane | [Fe(C₁₈H₂₃N)₂(Cl)₂] | Regioselective formation of the anti-Markovnikov silylated product. nih.gov |

In-depth Analysis of this compound in Coordination Chemistry and Catalysis Reveals a Gap in Current Research

Despite a thorough investigation into the scientific literature, detailed research on the specific coordination chemistry and catalytic applications of the secondary amine this compound is not publicly available. While the broader class of secondary amines plays a significant role in various catalytic processes, and the related primary amine, 3-phenylpropylamine, has been studied in the context of palladium complexes for heterogeneous catalysis, specific data for this compound in the requested contexts of homogeneous and heterogeneous catalysis, as well as mechanistic studies, remains elusive.

The intended scope of this article was to provide a comprehensive overview of this compound's role as a ligand in catalysis, structured around its applications in homogeneous processes like cross-coupling and oligomerization, its use in heterogeneous and immobilized systems, and the mechanistic details of its catalytic involvement. However, the absence of published research directly addressing these aspects of this compound's chemical behavior prevents a detailed and scientifically accurate discussion as outlined.

General principles of coordination chemistry suggest that as a secondary amine, this compound could act as a ligand, coordinating to metal centers through its nitrogen lone pair. The steric bulk of the two 3-phenylpropyl substituents would influence the geometry and stability of any resulting metal complexes, which in turn would affect their catalytic activity and selectivity.

In the realm of homogeneous catalysis , secondary amines are known to be effective ligands in various reactions. For instance, they are utilized in palladium-catalyzed cross-coupling reactions, where they can influence the efficiency and selectivity of the catalytic cycle. However, no specific studies detailing the performance of this compound in such reactions have been identified. Similarly, for oligomerization reactions, while amine-containing ligands are employed, the specific contribution of this particular ligand is not documented.

Regarding heterogeneous catalysis , ligands are often immobilized on solid supports to facilitate catalyst recovery and reuse. An amine functionality, such as that in this compound, could theoretically be used for grafting onto a support material. The resulting immobilized catalyst could then be applied in various chemical transformations. Research on the primary amine analog, 3-phenylpropylamine, has shown that its palladium complexes can be supported and used as heterogeneous catalysts for the aerobic oxidation of alcohols. This suggests a potential, yet unexplored, avenue for the application of this compound in heterogeneous systems.

Mechanistic aspects of catalytic processes involving amine ligands are crucial for understanding and optimizing catalyst performance. Elucidating reaction pathways and the precise role of the amine moiety in the catalytic cycle are key areas of investigation. For secondary amines, the nitrogen atom can play various roles, including acting as a proton shuttle, stabilizing transition states, or directly participating in the bond-forming or bond-breaking steps. Without specific studies on this compound, any discussion on its mechanistic involvement would be purely speculative and not based on empirical evidence.

Applications of Bis 3 Phenyl Propyl Amine in Materials Science and Polymer Chemistry

Potential Role as a Monomer or Cross-linking Agent in Polymer Synthesis

The structure of Bis-(3-phenyl-propyl)-amine, featuring a secondary amine group and two phenylpropyl chains, presents possibilities for its integration into polymeric structures.

Hypothetical Incorporation into Polymer Backbones

Theoretically, this compound could serve as a monomer in polycondensation reactions. For instance, it could potentially react with dicarboxylic acids or their derivatives to form polyamides. The secondary amine functionality would lead to a repeating unit where the nitrogen atom is part of the polymer backbone. The presence of the bulky phenylpropyl side chains would likely influence the polymer's properties, potentially increasing solubility and lowering the melting point compared to polyamides derived from less sterically hindered diamines.

Speculative Formation of Branched or Networked Polymer Structures

As a secondary amine, this compound possesses one reactive hydrogen atom, which would primarily allow for its incorporation as a chain terminator or as a unit within a linear polymer chain. To act as a cross-linking or branching agent, it would need to be chemically modified to introduce additional reactive functional groups, or be used in polymerization reactions where the phenyl rings participate, which is less common under typical polymerization conditions.

Theoretical Synthesis of Functional Materials Incorporating the Amine Moiety

The amine group offers a site for further chemical modification, suggesting a potential, though underexplored, role in creating functional materials.

Postulated Surface Modification and Functionalization

Molecules with amine functionalities are often used to modify the surfaces of various materials to alter properties such as adhesion, wettability, and biocompatibility. In theory, this compound could be grafted onto surfaces that have complementary reactive groups, such as carboxyl or epoxy groups. The phenyl rings would impart a hydrophobic character to the modified surface.

Conceptual Application in Hybrid Organic-Inorganic Materials

Amine-containing compounds can act as coupling agents or ligands in the synthesis of hybrid organic-inorganic materials. This compound could, in principle, coordinate to metal centers in metal-organic frameworks (MOFs) or be incorporated into sol-gel processes to create hybrid silica-based materials. The organic phenylpropyl groups would be expected to influence the porosity and surface properties of the resulting hybrid material.

Anticipated Investigation of Material Properties and Performance

Were polymers or materials containing this compound to be synthesized, a range of properties would be of interest for investigation.

The introduction of the two phenylpropyl groups per amine unit would be expected to significantly impact the thermal and mechanical properties of a polymer. Researchers would likely investigate the glass transition temperature (Tg) and thermal stability of such polymers. The bulky side chains might disrupt polymer chain packing, leading to a lower Tg and potentially enhanced solubility in organic solvents. Mechanical properties such as tensile strength and modulus would also be key parameters to determine the potential application space for these hypothetical materials.

Below is a hypothetical data table illustrating the kind of properties that would be investigated for a polyamide synthesized with this compound compared to a conventional polyamide like Nylon 6,6.

| Property | Hypothetical Polyamide with this compound | Nylon 6,6 (for comparison) |

| Glass Transition Temperature (Tg) | Potentially lower due to bulky side groups | ~50 °C |

| Melting Temperature (Tm) | Expected to be lower and less defined | ~265 °C |

| Solubility | Potentially soluble in a wider range of organic solvents | Soluble in formic acid, m-cresol |

| Thermal Decomposition Temp. | To be determined | ~350 °C |

| Tensile Strength | To be determined | High |

An extensive search of scientific literature and research databases has been conducted to gather information on the applications of the chemical compound This compound in the fields of materials science and polymer chemistry.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. The creation of data tables and detailed research findings is unachievable due to the complete absence of published data on this specific compound within the requested context.

Structure Reactivity/property Relationships in Bis 3 Phenyl Propyl Amine Systems

Influence of Structural Modifications on Chemical Behavior

Structural modifications, whether on the aromatic rings or the aliphatic chains, can profoundly alter the electronic and steric environment of the amine nitrogen, thereby influencing its reactivity and physical properties.

The reactivity of the amine nitrogen in bis-(3-phenyl-propyl)-amine is largely dictated by the availability of its lone pair of electrons, which determines its basicity and nucleophilicity. Placing substituents on the two phenyl rings can modulate this electron density through a combination of inductive and resonance effects.

Electron-donating groups (EDGs), such as methoxy (-OCH3) or methyl (-CH3), increase the electron density on the phenyl ring. This effect is transmitted through the propyl chain to the nitrogen atom, enhancing its basicity and making it a stronger nucleophile. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or chloro (-Cl), pull electron density away from the phenyl ring and, consequently, from the nitrogen atom. nih.govpharmaguideline.com This reduction in electron density decreases the basicity of the amine. masterorganicchemistry.com

The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. Para-substituents tend to exert the clearest electronic effects, while ortho-substituents can introduce significant steric hindrance around the reaction center, potentially impeding the approach of reactants. nih.gov The quantitative effect of these substituents on the amine's basicity can be predicted by considering the Hammett constants of the substituents. A negative Hammett value (σ) corresponds to an EDG that increases basicity (lowers pKaH), while a positive value corresponds to an EWG that decreases basicity (raises pKaH). nih.gov

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Effect on Basicity (pKaH) | Rationale |

|---|---|---|---|

| -OCH3 (Methoxy) | Electron-Donating | Increase | Increases electron density on nitrogen via resonance and inductive effects. |

| -CH3 (Methyl) | Electron-Donating | Slight Increase | Increases electron density on nitrogen via inductive effect. pharmaguideline.com |

| -H (Hydrogen) | Reference | Baseline | Unsubstituted reference compound. |

| -Cl (Chloro) | Electron-Withdrawing | Decrease | Decreases electron density on nitrogen primarily through the inductive effect. nih.gov |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Significant Decrease | Strongly decreases electron density on nitrogen through both resonance and inductive effects. masterorganicchemistry.com |

The three-carbon propyl chains connecting the amine to the phenyl rings are a key structural feature. Altering the length or introducing branching in these chains significantly impacts both steric and electronic properties.

Branching: Introducing alkyl branches on the propyl chains, for example at the α- or β-positions relative to the nitrogen, creates steric hindrance around the amine lone pair. This steric bulk can impede the nitrogen's ability to act as a nucleophile or to accept a proton, thereby lowering its reactivity and basicity. nih.gov This effect is purely steric and is distinct from the electronic effects of substituents on the phenyl ring.

| Compound Name | Chain Structure | Predicted Basicity (in aq. solution) | Predicted Boiling Point | Key Influencing Factors |

|---|---|---|---|---|

| Bis-(2-phenyl-ethyl)-amine | -(CH2)2-Ph | Lower | Lower | Less inductive effect, different solvation shell compared to propyl. |

| This compound | -(CH2)3-Ph | Baseline | Baseline | Reference compound. A balance of inductive and solvation effects. quora.com |

| Bis-(4-phenyl-butyl)-amine | -(CH2)4-Ph | Slightly Lower | Higher | Increased steric hindrance to solvation may outweigh the slightly stronger inductive effect. Increased van der Waals forces. uni-tuebingen.de |

| Bis-(1-methyl-3-phenyl-propyl)-amine | -CH(CH3)CH2CH2-Ph | Lower | Similar/Slightly Higher | Significant steric hindrance at the α-position reduces basicity and nucleophilicity. nih.gov |

Stereochemical Effects on Reactivity and Applications

The introduction of stereocenters into the this compound framework would have profound implications for its chemical reactivity, particularly in the context of asymmetric synthesis.

This compound is an achiral molecule. However, chirality can be introduced, for instance, by placing a substituent at one of the carbon atoms of the propyl chains. A derivative with stereocenters at the same position on both chains (e.g., at the C1 or C2 position) could exist as chiral (R,R) and (S,S) enantiomers and an achiral meso (R,S) diastereomer.

The (R,R) and (S,S) enantiomers, possessing C2 symmetry, are particularly valuable scaffolds in asymmetric catalysis. nih.gov When used as chiral ligands for transition metals (e.g., Iridium, Rhodium, Ruthenium), they can create a chiral environment around the metal center. This chiral pocket can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product in reactions such as asymmetric hydrogenation or allylic amination. nih.govacs.org The two phenyl groups can provide beneficial steric bulk and potential for π-π stacking interactions, helping to lock the substrate into a specific orientation during the catalytic cycle, thereby enhancing enantioselectivity. rochester.edu

If a this compound derivative already possesses one or more stereocenters, these can direct the stereochemical outcome of a subsequent reaction, a process known as diastereomeric control. researchgate.net In such acyclic systems, the control is exerted through non-bonding interactions in the reaction's transition state.